Dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione
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Overview
Description
Dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding the desired compound through a series of intermediate steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-triazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazole-triazole compounds with varying properties .
Scientific Research Applications
Chemistry
In chemistry, dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the areas of antimicrobial and anticancer research .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated that these derivatives may possess anti-inflammatory, antiviral, and anticancer properties, making them valuable in the development of new treatments .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in various manufacturing processes .
Mechanism of Action
The mechanism of action of dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity, while its binding to viral proteins can inhibit viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and triazole derivatives, such as:
- Imidazole
- Triazole
- Benzimidazole
- Tetrazole
Uniqueness
What sets dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dione apart is its fused ring system, which combines the properties of both imidazole and triazole.
Properties
CAS No. |
62528-78-3 |
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Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
3,6,7,7a-tetrahydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C4H6N4O2/c9-3-6-2-1-5-4(10)8(2)7-3/h2H,1H2,(H,5,10)(H2,6,7,9) |
InChI Key |
OJUOBPXKPZLFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2NC(=O)NN2C(=O)N1 |
Origin of Product |
United States |
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